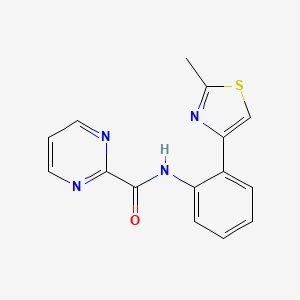

N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(2-phenyloxazol-4-yl)methyl pyrimidine carboxamide derivatives were synthesized and characterized by 1H NMR, 13C NMR, and HRMS . Another study reported the synthesis of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide” are not available, thiazole derivatives have been observed to undergo various chemical reactions. For instance, thiazole derivatives have been prepared through reduction and nucleophilic substitution reactions .

Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds containing the thiazole moiety, such as the one , have been synthesized and evaluated for their anticancer activity . These compounds have shown significant anticancer activity, particularly against A549 and C6 tumor cell lines . They have the potential to direct tumor cells to the apoptotic pathway, which is a precondition of anticancer action .

Antimicrobial Activity

Thiazole derivatives, including the compound , have demonstrated antimicrobial properties . They have been used effectively against both Gram-positive and Gram-negative bacterial species, as well as fungal species .

Antifungal Activity

In addition to their antimicrobial properties, thiazole compounds have also shown antifungal activity . This makes them valuable in the treatment of various fungal infections.

Antiviral Activity

Thiazole compounds have been found to possess antiviral properties . This makes them potentially useful in the treatment of various viral diseases.

Anti-inflammatory Activity

Thiazole derivatives have demonstrated anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Neuroprotective Activity

Thiazole compounds have shown neuroprotective effects . This suggests that they could be useful in the treatment of neurological disorders.

Antioxidant Activity

Thiazole derivatives have been found to possess antioxidant properties . This makes them potentially useful in combating oxidative stress in the body.

Hepatoprotective Activity

Thiazole compounds have demonstrated hepatoprotective activities . This suggests that they could be useful in the treatment of liver diseases.

Mecanismo De Acción

Target of Action

The compound N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide, also known as N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-2-carboxamide, is primarily targeted towards fungi . It has been found to exhibit fungicidal activities against various fungi such as Sclerotinia sclerotiorum, Botrytis cinereal, and Colletotrichum fragariae .

Mode of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biological activities . They can influence the synthesis of neurotransmitters, such as acetylcholine, and play a role in metabolism .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the bioavailability of the compound.

Result of Action

The compound has been found to display potential fungicidal activities against tested fungi . For instance, it exhibited an IC50 value of 28.9 mg/L against S. sclerotiorum . Moreover, it showed IC50 values of 54.8 mg/L and 62.2 mg/L against C. fragariae respectively, indicating that it was more active than the commercial fungicide hymexazol .

Propiedades

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c1-10-18-13(9-21-10)11-5-2-3-6-12(11)19-15(20)14-16-7-4-8-17-14/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCPIJSEQPSGRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2473165.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2473169.png)

![3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2473171.png)

![2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol](/img/structure/B2473176.png)

![methyl 4-[[2-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2473179.png)

![2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2473183.png)

![N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2473187.png)